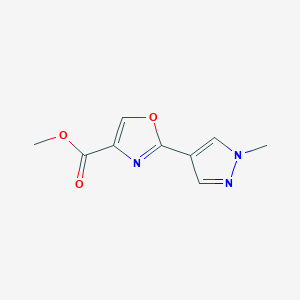![molecular formula C14H7ClF5NO B2713982 4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide CAS No. 304458-50-2](/img/structure/B2713982.png)
4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide, also known as PF-06447475, is a small molecule inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are naturally occurring compounds in the body that play a role in regulating pain, inflammation, and mood. By inhibiting FAAH, PF-06447475 can increase the levels of endocannabinoids in the body, leading to potential therapeutic effects.
Mechanism of Action
4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, this compound increases the levels of these endocannabinoids, leading to potential therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to increase the levels of endocannabinoids in the body, leading to potential therapeutic effects such as analgesia, anti-inflammatory effects, and anxiolysis. It has also been shown to have effects on the immune system and the gastrointestinal system.
Advantages and Limitations for Lab Experiments
4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide has several advantages for use in lab experiments. It is a selective inhibitor of FAAH, meaning that it specifically targets this enzyme without affecting other enzymes in the body. It is also relatively stable and can be administered orally or intravenously.
However, there are also limitations to the use of this compound in lab experiments. It has a relatively short half-life and may need to be administered multiple times to maintain therapeutic levels. It may also have off-target effects that need to be taken into consideration.
Future Directions
There are several future directions for research on 4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide. One area of interest is in its potential use in treating conditions such as chronic pain, anxiety disorders, and inflammatory bowel disease. Further studies are needed to determine the optimal dosing and administration of this compound for these conditions.
Another area of interest is in understanding the long-term effects of this compound on the endocannabinoid system and other physiological systems in the body. This could help to identify potential safety concerns and inform the development of new therapies based on this mechanism of action.
Overall, this compound represents an exciting area of research for its potential therapeutic effects and its ability to target the endocannabinoid system. Further studies are needed to fully understand its mechanism of action and potential clinical applications.
Synthesis Methods
4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide can be synthesized using a multi-step organic synthesis approach. The synthesis involves the reaction of 4-chlorobenzoyl chloride with 2,3,4,5,6-pentafluorobenzylamine to form the intermediate this compound, which can then be purified and characterized.
Scientific Research Applications
4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in preclinical models. It has also been investigated for its potential use in treating conditions such as chronic pain, anxiety disorders, and inflammatory bowel disease.
properties
IUPAC Name |
4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF5NO/c15-7-3-1-6(2-4-7)14(22)21-5-8-9(16)11(18)13(20)12(19)10(8)17/h1-4H,5H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSQFUHIDFTYPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=C(C(=C(C(=C2F)F)F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Z)-2-Cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2713899.png)
![N-(pyridin-2-ylmethyl)thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2713900.png)
![2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetic Acid](/img/structure/B2713901.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(m-tolyl)acetamide](/img/structure/B2713905.png)



![2-[[1-(1-Methyl-6-oxopyridazine-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2713911.png)
![1-(4-chlorophenyl)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2713914.png)
![N-(2-methoxybenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2713916.png)


![N-(4-methylbenzo[d]thiazol-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2713921.png)
